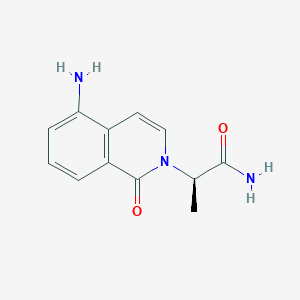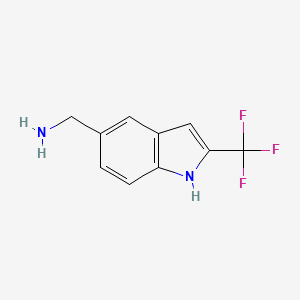
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” are not available, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
The reactivity of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on the specific conditions and reactants used. Trifluoromethyl groups are known to be electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on its specific molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence properties like polarity and acidity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1192152-66-1 |
|---|---|
Produktname |
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine |
Molekularformel |
C10H9F3N2 |
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H,5,14H2 |
InChI-Schlüssel |
NBNIQGRWWWXPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CN)C=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)
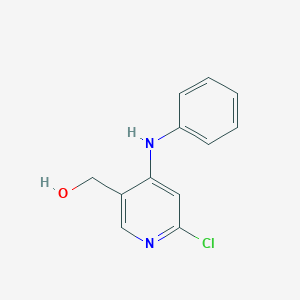
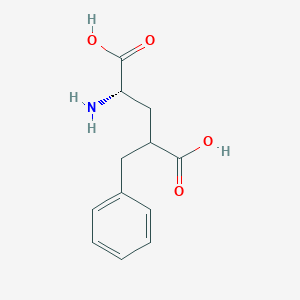
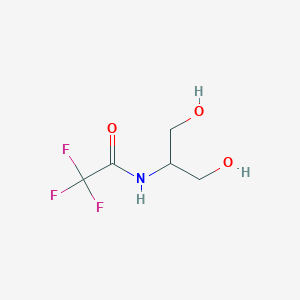
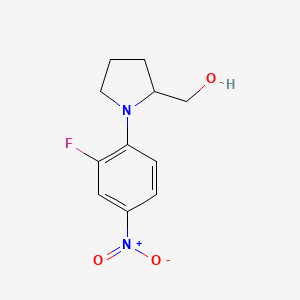
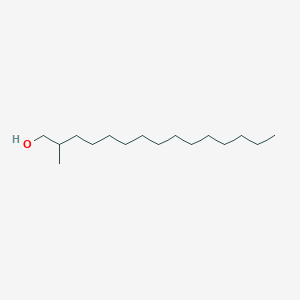


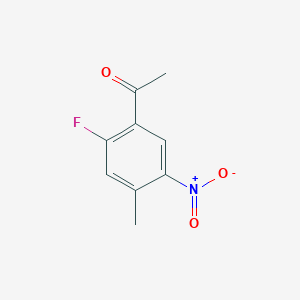
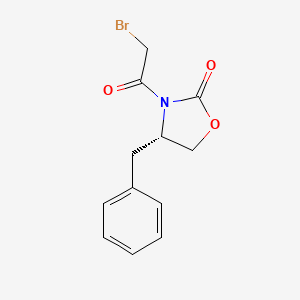

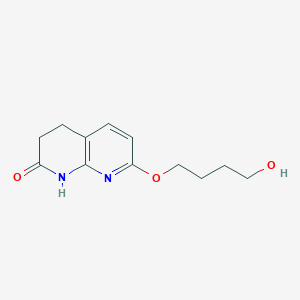
![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)
